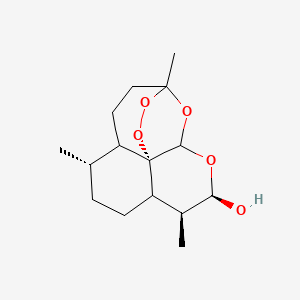

Dihydroartemisinin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C15H24O5 |

|---|---|

Molecular Weight |

284.35 g/mol |

IUPAC Name |

(5S,9S,10R,13S)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol |

InChI |

InChI=1S/C15H24O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-13,16H,4-7H2,1-3H3/t8-,9-,10?,11?,12+,13?,14?,15-/m0/s1 |

InChI Key |

BJDCWCLMFKKGEE-HCBCDUGMSA-N |

Isomeric SMILES |

C[C@H]1CCC2[C@@H]([C@@H](OC3[C@]24C1CCC(O3)(OO4)C)O)C |

Canonical SMILES |

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Dihydroartemisinin's Anti-Cancer Mechanism: A Technical Guide for Researchers

An In-depth Examination of the Molecular Pathways and Cellular Effects of Dihydroartemisinin in Oncology

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (DHA), a semi-synthetic derivative of artemisinin, has long been a cornerstone in the global fight against malaria. More recently, a growing body of evidence has illuminated its potent anti-cancer properties, positioning it as a promising candidate for oncological therapies. This technical guide provides a comprehensive overview of the core mechanisms of action through which DHA exerts its cytotoxic effects on cancer cells. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into the signaling pathways, cellular processes, and experimental methodologies crucial for advancing the study of this multifaceted compound.

DHA's anti-neoplastic activity is characterized by a multi-pronged attack on cancer cell proliferation, survival, and metastasis. Key mechanisms include the induction of programmed cell death through apoptosis and ferroptosis, cell cycle arrest, and the inhibition of angiogenesis. At the molecular level, DHA's action is intricately linked to the generation of reactive oxygen species (ROS) and the modulation of numerous oncogenic signaling pathways. This guide will delve into these mechanisms, presenting quantitative data, detailed experimental protocols, and visual representations of the complex molecular interactions at play.

Cytotoxicity and Induction of Cell Death

A primary mechanism of DHA's anti-cancer efficacy is its ability to induce programmed cell death in malignant cells, primarily through apoptosis and ferroptosis.

Apoptosis Induction

DHA has been shown to trigger apoptosis in a wide range of cancer cell types. This process is often mediated by the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A key event in DHA-induced apoptosis is the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of the caspase cascade.

Quantitative Data on DHA-Induced Apoptosis:

| Cancer Type | Cell Line | DHA Concentration (µM) | Exposure Time (h) | Apoptotic Cells (%) | Reference |

| Breast Cancer | MCF-7 | 25 | 72 | Increased TUNEL-positive cells | [1] |

| Colon Cancer | HCT15 | 25 | 24 | ~20% | [2] |

| Colon Cancer | Colo 205 | 25 | 24 | ~30% | [2] |

| Colon Cancer | HCT116 | 25 | 24 | ~25% | [2] |

| Lung Cancer | A549 | 60 | 24 | Increased Annexin V-positive cells | [3] |

| Hepatocellular Carcinoma | Bel-7402 | 200 | 72 | 35% | |

| Chronic Lymphocytic Leukemia | Primary CLL cells | 10 | 24 | ~86.5% | [4] |

Experimental Protocol: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol outlines the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) followed by flow cytometry.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Preparation: Seed cancer cells in a 6-well plate and treat with desired concentrations of DHA for the specified duration. Include an untreated control.

-

Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[5][6][7]

Ferroptosis Induction

Ferroptosis is an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides. DHA's endoperoxide bridge can react with intracellular iron, leading to the generation of ROS and subsequent lipid peroxidation, a key initiating event in ferroptosis.

Experimental Protocol: Measurement of Reactive Oxygen Species (ROS)

Intracellular ROS levels can be measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

Materials:

-

DCFH-DA (2',7'-dichlorofluorescin diacetate)

-

PBS or appropriate buffer

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Treatment: Treat cells with DHA for the desired time.

-

Staining: Add DCFH-DA to the cell culture medium to a final concentration of 10 µM and incubate for 30 minutes at 37°C.

-

Washing: Wash the cells twice with PBS to remove excess probe.

-

Analysis: Measure the fluorescence intensity using a fluorescence microscope or flow cytometer. An increase in green fluorescence indicates an increase in intracellular ROS.

Cell Cycle Arrest

DHA can halt the progression of the cell cycle, thereby inhibiting cancer cell proliferation. This arrest typically occurs at the G1/S or G2/M checkpoints and is associated with the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

Quantitative Data on DHA-Induced Cell Cycle Arrest:

| Cancer Type | Cell Line | DHA Concentration (µM) | Exposure Time (h) | Effect on Cell Cycle | Reference |

| Breast Cancer | 4T1 & MCF-7 | Not specified | Not specified | G1 arrest | [8] |

| Colorectal Cancer | HT-29 | 150 | Not specified | Increase from 32% to 63% in G1 phase | [9] |

| Gastric Cancer | AGS | 30 µg/mL | 48 | 19% increase in G1 phase | [9] |

| Breast Cancer | MDA-MB-231 | Not specified | 18 | G2/M arrest | [9] |

| Breast Cancer | SKBR3 | 100 & 300 | 24, 48, 72 | Increased proportion in G1 and G2/M | [9][10] |

Experimental Protocol: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol describes the analysis of cell cycle distribution by staining DNA with propidium iodide (PI) and analyzing the cells by flow cytometry.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample.

-

Washing: Wash cells with cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate for at least 30 minutes on ice.

-

Washing: Wash the fixed cells twice with PBS.

-

Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples by flow cytometry.[5][8][11][12][13][14][15]

Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. DHA has been shown to inhibit angiogenesis by targeting endothelial cells and downregulating pro-angiogenic factors.

Quantitative Data on Angiogenesis Inhibition:

| Assay | Cell Line | DHA Concentration | Effect | Reference |

| Tube Formation | HUVECs | 1 µM | ~63% inhibition | [16] |

| Tube Formation | HUVECs | 3 µM | ~91% inhibition | [16] |

| Migration | HUVECs | 10 µM (with 50 µM ASA) | Significant inhibition after 24h | [15] |

Experimental Protocol: Tube Formation Assay

This in vitro assay assesses the ability of endothelial cells to form capillary-like structures.

Materials:

-

Matrigel

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

96-well plate

-

Microscope

Procedure:

-

Plate Coating: Coat a 96-well plate with Matrigel and allow it to solidify at 37°C.

-

Cell Seeding: Seed HUVECs onto the Matrigel-coated plate.

-

Treatment: Treat the cells with various concentrations of DHA.

-

Incubation: Incubate for 6-18 hours to allow for tube formation.

-

Analysis: Visualize and quantify the tube-like structures using a microscope. The number of junctions, total tube length, and number of loops can be measured.[2][15][16][17][18]

Modulation of Signaling Pathways

DHA's anti-cancer effects are underpinned by its ability to interfere with multiple oncogenic signaling pathways.

PI3K/Akt Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. DHA has been shown to inhibit this pathway, leading to decreased phosphorylation of Akt and its downstream targets.

Caption: DHA inhibits the PI3K/Akt signaling pathway.

Wnt/β-catenin Pathway

The Wnt/β-catenin pathway plays a crucial role in cell proliferation and differentiation. Aberrant activation of this pathway is common in many cancers. DHA can suppress this pathway by promoting the degradation of β-catenin.

Caption: DHA promotes β-catenin degradation, inhibiting Wnt signaling.

Hedgehog Pathway

The Hedgehog signaling pathway is involved in embryonic development and its aberrant activation is implicated in several cancers. DHA has been shown to inhibit this pathway by downregulating key components like Smoothened (SMO) and Gli1.

Caption: DHA inhibits the Hedgehog signaling pathway.

Experimental Protocol: Western Blot Analysis

This protocol is for the detection of protein expression and phosphorylation status in key signaling pathways.

Materials:

-

RIPA buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-β-catenin, anti-SMO, anti-Gli1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction: Lyse DHA-treated and control cells in RIPA buffer.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[4][19][20][21][22][23][24][25]

Conclusion and Future Directions

This compound exhibits a remarkable breadth of anti-cancer activities, targeting multiple facets of cancer cell biology. Its ability to induce various forms of programmed cell death, arrest the cell cycle, inhibit angiogenesis, and modulate critical signaling pathways underscores its potential as a powerful therapeutic agent. The generation of reactive oxygen species appears to be a central and unifying mechanism underlying many of its effects.

This technical guide has provided a framework for understanding and investigating the anti-cancer mechanisms of DHA. The quantitative data and detailed experimental protocols herein serve as a practical resource for researchers aiming to further elucidate its therapeutic potential. Future research should focus on a deeper exploration of the interplay between the various mechanisms of action, the identification of predictive biomarkers for DHA sensitivity, and the development of combination therapies to enhance its efficacy and overcome potential resistance. The continued investigation of this promising compound holds the potential to yield novel and effective strategies for the treatment of a wide range of malignancies.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound inhibits endothelial cell tube formation by suppression of the STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 9. A Critical Review on the Effect of Docosahexaenoic Acid (DHA) on Cancer Cell Cycle Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of Docosahexaenoic Acid on Cell Cycle Pathways in Breast Cell Lines With Different Transformation Degree - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 13. cancer.wisc.edu [cancer.wisc.edu]

- 14. Omega-3 Free Fatty Acids Suppress Macrophage Inflammasome Activation by Inhibiting NF-κB Activation and Enhancing Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Aspirin-triggered DHA metabolites inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

- 17. Docosahexaenoic Acid Improves the Nitroso-Redox Balance and Reduces VEGF-Mediated Angiogenic Signaling in Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. aspirin-triggered-dha-metabolites-inhibit-angiogenesis - Ask this paper | Bohrium [bohrium.com]

- 19. N-docosahexaenoylethanolamine regulates Hedgehog signaling and promotes growth of cortical axons - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The omega-3 polyunsaturated fatty acid docosahexaenoic acid inhibits proliferation and progression of non-small cell lung cancer cells through the reactive oxygen species-mediated inactivation of the PI3K /Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Artemisinin and Its Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Docosahexaenoic fatty acid reduces the pro‐inflammatory response induced by IL-1β in astrocytes through inhibition of NF-κB and AP-1 transcription factor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Molecular Targets of Dihydroartemisinin in Parasites

Introduction

This compound (DHA) is the active metabolite of all artemisinin compounds and a cornerstone of artemisinin-based combination therapies (ACTs), the first-line treatment for uncomplicated Plasmodium falciparum malaria.[1][2] Its potent, fast-acting parasiticidal activity is attributed to a unique 1,2,4-trioxane endoperoxide bridge, which is essential for its mechanism of action.[3][4] While the activation of DHA by heme iron is a well-established primary event, extensive research has revealed that DHA's efficacy stems from its ability to interact with a multitude of molecular targets within the parasite, leading to widespread cellular damage and death. This promiscuous targeting profile complicates the development of resistance and underscores its high efficacy.[1][5]

This technical guide provides a comprehensive overview of the known molecular targets of DHA in various parasites, including Plasmodium, Schistosoma, and Toxoplasma. It details the quantitative aspects of these interactions, the experimental protocols used for their identification, and the signaling pathways perturbed by the drug's activity.

Core Mechanism: Heme-Mediated Activation and Oxidative Damage

The primary and most accepted mechanism of DHA activation involves the iron-catalyzed cleavage of its endoperoxide bridge.[1][6] Intra-erythrocytic malaria parasites digest vast amounts of host hemoglobin in their acidic digestive vacuole to obtain amino acids.[4][7] This process releases large quantities of heme (ferroprotoporphyrin IX, Fe²⁺-FPIX), which is highly reactive and toxic to the parasite.[4]

Heme, rather than free ferrous iron, is considered the primary activator of DHA.[5][8] The interaction between heme and the endoperoxide bridge generates highly reactive carbon-centered radicals and other reactive oxygen species (ROS).[4][6] These radicals then proceed to alkylate a wide array of biological macromolecules—including proteins and heme itself—in a widespread and stochastic manner, causing extensive oxidative stress and disrupting numerous cellular functions, ultimately leading to parasite death.[1][8][9] This heme-dependent activation explains the drug's selective toxicity toward malaria parasites, particularly in the hemoglobin-digesting trophozoite and schizont stages.[5][7]

Identified Molecular Targets and Pathways in Plasmodium falciparum

Beyond the general mechanism of oxidative damage, specific molecular targets and pathways have been identified that are crucial to DHA's antimalarial action. Chemical proteomics studies using DHA analogues have successfully identified numerous protein targets.[5][8][10]

Disruption of Proteostasis

DHA has a profound impact on protein homeostasis (proteostasis). The drug causes widespread protein damage and alkylation, leading to the accumulation of unfolded and polyubiquitinated proteins.[11][12] Concurrently, DHA compromises the function of the parasite's proteasome, the primary machinery for degrading these damaged proteins.[11][12] This two-pronged attack results in a significant buildup of proteasome substrates, which activates the endoplasmic reticulum (ER) stress response, a pathway that ultimately triggers parasite death.[11][12]

Inhibition of Phosphatidylinositol-3-kinase (PfPI3K)

DHA is a potent inhibitor of the P. falciparum phosphatidylinositol-3-kinase (PfPI3K).[13] This inhibition occurs at low nanomolar concentrations and rapidly blocks the production of phosphatidylinositol 3-phosphate (PI3P), a crucial lipid messenger involved in vesicular trafficking and signaling.[13] In artemisinin-resistant parasites, which often carry mutations in the PfKelch13 protein, levels of PfPI3K and PI3P are elevated.[13] This increase is due to reduced polyubiquitination and subsequent degradation of PfPI3K, suggesting that higher kinase levels may be a mechanism to counteract the inhibitory effect of DHA.[13] Therefore, PI3P levels are predictive of artemisinin resistance.[13]

Disruption of Zinc Homeostasis

Transcriptomic analysis has revealed that DHA treatment specifically downregulates zinc-associated proteins in P. falciparum.[14] This leads to a quantifiable depletion of intracellular zinc. Inducing zinc depletion with a chelator can replicate the pyknotic (nuclear shrinkage) phenotype observed with DHA treatment and inhibit parasite proliferation.[14] The disruption of both zinc and glutathione homeostasis appears to act synergistically to enhance the growth-inhibitory effects of DHA, highlighting a novel aspect of its multi-targeted action.[14]

Other Identified Protein Targets

Chemical proteomics has identified a large number of proteins that are covalently modified by activated DHA. These targets are involved in a multitude of essential cellular processes.

| Target Protein/Pathway | Function/Process Affected | Parasite | Reference(s) |

| PfEMP1 | Encoded by var genes; involved in cytoadherence and immune evasion. DHA downregulates its expression. | P. falciparum | [15][16] |

| PfATP6 (SERCA) | A calcium ATPase. Initially proposed as a primary target, but its role is now considered controversial. | P. falciparum | [8][15] |

| TCTP | Translationally Controlled Tumor Protein; cytokine-like functions. | P. falciparum | [8][15] |

| Hemoglobin Catabolism Proteins | Proteases like falcipains involved in hemoglobin digestion. | P. falciparum | [4][17] |

| Antioxidant Defense Proteins | Enzymes managing oxidative stress. | P. falciparum | [8][18] |

| Glycolytic Pathway Enzymes | Central energy metabolism. | P. falciparum | [8] |

| Nucleoside Synthesis Proteins | DNA and RNA precursor synthesis. | P. falciparum | [8] |

| Protein Synthesis Machinery | Ribosomal proteins and translation factors. | P. falciparum | [8] |

| PfDdi1 | A retroviral-like aspartyl protease involved in the ubiquitin-proteasome system. | P. falciparum | [19] |

| Pfmdr1 | P. falciparum multidrug resistance protein 1; amplification linked to in vitro resistance. | P. falciparum | [8][18] |

Molecular Targets in Other Parasites

The activity of DHA is not limited to Plasmodium. Its efficacy against other parasites that engage in hemoglobin digestion or are susceptible to oxidative stress has been documented.

Schistosoma species

DHA and its parent compounds are highly effective against the juvenile (schistosomula) and adult stages of Schistosoma japonicum and Schistosoma mansoni.[20][21][22] The mechanism is believed to be similar to that in Plasmodium, relying on the degradation of host hemoglobin by the parasite, which releases heme and activates the drug.[20] This shared blood-feeding characteristic makes the heme detoxification pathway a common target.[20]

| Quantitative Data on S. japonicum in Mice | | :--- | :--- | | Treatment Regimen | Effect | | Single oral dose (300 mg/kg) at day 7 post-infection | 64.8% reduction in total worm burden | | Single oral dose (300 mg/kg) at day 35 post-infection | 60.5% reduction in total worm burden; 89.4% reduction in female worms | (Source:[21][22][23])

Toxoplasma gondii

DHA and other artemisinin derivatives are active against Toxoplasma gondii, although they are generally less potent than against Plasmodium.[24] The proposed mechanisms include the disruption of calcium homeostasis, potentially through the inhibition of a SERCA-like Ca²⁺ ATPase, similar to the initially proposed PfATP6 target in malaria.[24] Artemisinin-resistant T. gondii mutants exhibit altered calcium homeostasis, supporting this hypothesis.[24] The drug has been shown to inhibit multiple stages of the parasite's lytic cycle, including replication, attachment, and host cell invasion.[25]

Impact on Mosquito Vector Immunity

Interestingly, DHA can also impact parasite development within the mosquito vector. Studies have shown that DHA treatment activates the Toll signaling pathway in Anopheles stephensi mosquitoes.[26][27][28] This activation leads to the upregulation of anti-Plasmodium immune genes, such as TEP1, and effector molecules like defensin.[26][28] The enhanced immune response significantly reduces the number of oocysts and sporozoites, thereby decreasing the mosquito's susceptibility to the parasite and potentially blocking malaria transmission.[26]

Experimental Protocols

The identification of DHA's molecular targets has been advanced by several key experimental methodologies.

Chemical Proteomics using Activity-Based Probes

This has been a powerful, unbiased approach to identify the full spectrum of DHA's covalent targets in live parasites.[5][8][10]

Workflow:

-

Probe Synthesis: An artemisinin analogue is synthesized with a clickable tag, such as an alkyne group, while preserving the essential endoperoxide bridge.[5][29]

-

In Situ Labeling: Live P. falciparum cultures are treated with the probe. The heme-activated probe then covalently binds to its protein targets within the parasite.[5]

-

Lysis and Click Chemistry: Parasites are lysed, and the alkyne-tagged proteins are conjugated to a biotin-azide reporter molecule via a copper-catalyzed click reaction.[5][29]

-

Affinity Purification: The biotinylated proteins are selectively captured and enriched using streptavidin-coated beads.[5]

-

Mass Spectrometry: The enriched proteins are digested (e.g., with trypsin), and the resulting peptides are identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]

Cell-Based PI3P Production Assay

The discovery of PfPI3K as a target utilized a specific cell-based screen to measure the drug's effect on PI3P levels.[13]

-

Parasite Culture: Synchronized P. falciparum cultures are maintained in vitro.

-

Drug Treatment: Parasites are treated with low nanomolar concentrations of DHA for a short duration (e.g., 30 minutes).[13]

-

Lipid Extraction: Lipids are extracted from the treated and control parasites.

-

PI3P Quantification: The levels of PI3P are quantified using established methods, such as lipid dot blots with a PI3P-specific binding protein or mass spectrometry-based lipidomics.

-

Validation: The specificity of the effect is confirmed by comparing it with known PI3K inhibitors (e.g., Wortmannin) and inactive analogues.[13]

In Vitro Drug Susceptibility and Resistance Selection

Standard parasite growth inhibition assays (e.g., SYBR Green I-based fluorescence assay) are used to determine the 50% inhibitory concentration (IC₅₀) of DHA. To investigate resistance mechanisms, parasite lines are subjected to continuous, escalating drug pressure over long periods.[18] Resistant clones are then isolated and analyzed using whole-genome sequencing to identify genetic changes (e.g., pfmdr1 amplification) and transcriptomic/proteomic analyses to identify altered pathways (e.g., antioxidant defense).[18]

Conclusion

This compound's potent antiparasitic activity is rooted in a complex and multi-faceted mechanism of action. While its primary activation via heme-iron chemistry initiates a cascade of oxidative damage, its efficacy is greatly enhanced by its ability to inhibit a wide range of specific and essential molecular targets. DHA disrupts critical cellular processes including protein homeostasis, lipid signaling, and metabolic pathways. This promiscuous targeting profile, which effectively overwhelms the parasite's cellular machinery, provides a sound explanation for its rapid parasiticidal action and the difficulty for parasites to develop high-level resistance through a single-target mutation. Further elucidation of these targets and their associated pathways will be crucial for monitoring and overcoming emerging artemisinin resistance and for the development of next-generation antimalarial therapies.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Artemisinin action and resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery, mechanisms of action and combination therapy of artemisinin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. P. falciparum artemisinin resistance: the effect of heme, protein damage, and parasite cell stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical proteomics approach reveals the direct targets and the heme-dependent activation mechanism of artemisinin in Plasmodium falciparum using an artemisinin-based activity probe - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Artemisinin activity against Plasmodium falciparum requires hemoglobin uptake and digestion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Advances in the research on the targets of anti-malaria actions of artemisinin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Artemisinin-Based Drugs Target the Plasmodium falciparum Heme Detoxification Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Artemisinin activity-based probes identify multiple molecular targets within the asexual stage of the malaria parasites Plasmodium falciparum 3D7 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. research.monash.edu [research.monash.edu]

- 13. A molecular mechanism of artemisinin resistance in Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound Disrupts Zinc Homeostasis in Plasmodium falciparum To Potentiate Its Antimalarial Action via Pyknosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antimalarial Mechanisms and Resistance Status of Artemisinin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Combined Transcriptome and Proteome Profiling for Role of pfEMP1 in Antimalarial Mechanism of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.asm.org [journals.asm.org]

- 18. Mechanisms of in vitro resistance to this compound in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Artemisinin Binds and Inhibits the Activity of Plasmodium falciparum Ddi1, a Retroviral Aspartyl Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. In-vivo activity of this compound against Schistosoma japonicum - PMC [pmc.ncbi.nlm.nih.gov]

- 22. New Uses for Old Drugs: The Tale of Artemisinin Derivatives in the Elimination of Schistosomiasis Japonica in China - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Artemisinin-Resistant Mutants of Toxoplasma gondii Have Altered Calcium Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. academic.oup.com [academic.oup.com]

- 26. This compound suppresses the susceptibility of Anopheles stephensi to Plasmodium yoelii by activating the Toll signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. Chemical proteomics approach reveals the direct targets and the heme-dependent activation mechanism of artemisinin in Plasmodium falciparum using an activity-based artemisinin probe [agris.fao.org]

Dihydroartemisinin-Induced Reactive Oxygen Species Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroartemisinin (DHA), a semi-synthetic derivative of artemisinin, is a cornerstone of modern anti-malarial therapy.[1][2] Beyond its established efficacy against Plasmodium falciparum, a growing body of evidence has illuminated its potent anti-cancer properties across a spectrum of malignancies, including osteosarcoma, bladder cancer, leukemia, and tongue squamous cell carcinoma.[2][3][4][5] A central and recurring theme in the mechanism of DHA's therapeutic action is its ability to induce the production of reactive oxygen species (ROS).

This technical guide provides an in-depth exploration of the core mechanisms by which DHA instigates ROS generation, the subsequent signaling cascades, and the experimental methodologies used to quantify this phenomenon.

Core Mechanisms of DHA-Induced ROS Production

The cytotoxic effects of DHA are intrinsically linked to its chemical structure, specifically the endoperoxide bridge. The cleavage of this bridge, catalyzed primarily by intracellular ferrous iron (Fe²⁺), is the initiating event that unleashes a cascade of oxidative stress.[6][7]

1. Iron-Dependent Activation (The Fenton Reaction): The primary mechanism of DHA activation involves an iron-mediated cleavage of its endoperoxide bridge. This reaction generates highly reactive carbon-centered radicals.[8] These radicals can then participate in Fenton-like reactions, interacting with cellular components to produce a variety of ROS, including superoxide anions (O₂⁻) and hydroxyl radicals (•OH).[3][9] Cancer cells, with their high metabolic rate and proliferation, often exhibit an elevated intracellular labile iron pool, making them particularly vulnerable to DHA's iron-dependent cytotoxicity.[3][6] The essential role of iron is demonstrated by studies where iron chelators like deferoxamine (DFO) inhibit DHA's anti-tumor effects, while iron supplements such as ferric ammonium citrate (FAC) enhance them.[3]

2. Mitochondrial Disruption: Mitochondria are both a major source of endogenous ROS and a key target of DHA. DHA treatment has been shown to induce mitochondrial damage, characterized by a decrease in the mitochondrial membrane potential (ΔΨm).[4][6] This disruption of the electron transport chain can lead to electron leakage and the subsequent generation of superoxide by complexes I and III. The resulting mitochondrial ROS (mtROS) contribute significantly to the overall cellular oxidative stress.[10]

3. Endoplasmic Reticulum (ER) Stress: DHA can induce swelling and stress within the endoplasmic reticulum.[3][6] ER stress triggers the Unfolded Protein Response (UPR), a signaling network aimed at restoring homeostasis. However, under prolonged or severe stress, the UPR can switch to a pro-apoptotic pathway, which is often associated with increased ROS production.[2][11][12] The ROS scavenger N-acetylcysteine (NAC) has been shown to alleviate DHA-induced ER stress, confirming the link between these two processes.[2][12]

Signaling Pathways Triggered by DHA-Induced ROS

The surge in intracellular ROS initiated by DHA activates multiple downstream signaling pathways, culminating in various cellular outcomes, most notably apoptosis and autophagy.

-

Apoptosis (Programmed Cell Death): ROS acts as a critical second messenger in the induction of apoptosis.

-

Intrinsic (Mitochondrial) Pathway: ROS-induced mitochondrial damage leads to the release of cytochrome c into the cytosol.[1][4][13] This, in turn, activates caspase-9 and the executioner caspase-3, leading to the cleavage of cellular substrates and apoptotic cell death.[1][5] The process is also regulated by the Bcl-2 family of proteins, with ROS promoting the activity of pro-apoptotic members like Bax and Bak.[4][13]

-

Extrinsic (Death Receptor) Pathway: Some studies indicate that DHA-induced ROS can also activate caspase-8, a key initiator of the extrinsic apoptotic pathway.[1]

-

ER Stress-Mediated Apoptosis: ROS-induced ER stress can upregulate the pro-apoptotic transcription factor CHOP (GADD153), further pushing the cell towards apoptosis.[12][14]

-

-

Autophagy: DHA has been found to induce autophagy in various cancer cells, a process that can either promote cell survival or contribute to cell death.[3][15]

Quantitative Data on DHA-Induced ROS Production

The following tables summarize quantitative data from various studies investigating DHA's effect on ROS levels in different cancer cell lines.

| Cell Line(s) | DHA Concentration(s) | Treatment Duration | Key Findings | Reference(s) |

| Osteosarcoma (MG-63, MNNG/HOS) | 10 µM, 20 µM, 40 µM | 6 hours | Dose-dependent increase in ROS production observed via flow cytometry. | [3] |

| Bladder Cancer (EJ-138, HTB-9) | Various (up to 200 µM) | 48 hours | Dose-dependent increase in ROS production; effect was reversed by the antioxidant N-acetylcysteine (NAC). | [4] |

| Hepatocellular Carcinoma (HepG2) | 50 µM, 100 µM, 200 µM | 24 hours | Significant, dose-dependent increase in ROS generation. | [12] |

| Human Myeloid Leukemia (K562) | Not specified | Not specified | DHA-induced autophagy was found to be ROS-dependent. | [5] |

| Multiple Myeloma (ARP1, H929) | Various | 48 hours | Dose-dependent increase in the percentage of ROS-positive cells. | [16] |

| Lung Adenocarcinoma (A549-GR) | Various | 24 hours | Dose-dependent increase in DCFH-DA sensitive ROS. | [17] |

Experimental Protocols

Accurate measurement of ROS is critical for studying the effects of DHA. Below are detailed protocols for common assays.

Protocol 1: General Intracellular ROS Detection using DCFH-DA

This method utilizes 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a cell-permeable probe that is deacetylated by intracellular esterases and subsequently oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Materials:

-

Cells of interest

-

This compound (DHA)

-

DCFH-DA probe (e.g., from a commercially available kit)

-

Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Complete cell culture medium

-

6-well plates or 96-well plates

-

Flow cytometer or fluorescence microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 6-well plate at an appropriate density (e.g., 2.5 x 10⁵ cells/well) and allow them to adhere overnight.[3]

-

DHA Treatment: Treat the cells with various concentrations of DHA (e.g., 10, 20, 40 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 6, 24, or 48 hours).[3][4]

-

Probe Loading: After treatment, remove the culture medium and wash the cells once with warm PBS or HBSS.

-

Add DCFH-DA solution (typically 10-20 µM in serum-free medium or HBSS) to each well.[4]

-

Incubation: Incubate the cells at 37°C for 30 minutes in the dark.[3][4]

-

Washing: Remove the DCFH-DA solution and wash the cells twice with PBS or HBSS to remove any excess probe.[3]

-

Data Acquisition (Flow Cytometry):

-

Trypsinize and harvest the cells, then resuspend them in PBS.

-

Analyze the cells immediately using a flow cytometer. DCF fluorescence is typically detected in the green channel (e.g., FITC channel, with excitation at 488 nm and emission at ~525 nm).[3]

-

-

Data Acquisition (Microplate Reader):

-

If using a 96-well plate, add HBSS to the wells after the final wash.

-

Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~528 nm.[4]

-

Protocol 2: Mitochondrial Superoxide Detection using MitoSOX Red

This protocol specifically measures superoxide, the primary ROS generated in mitochondria, using the MitoSOX Red reagent, which selectively targets mitochondria and fluoresces upon oxidation by superoxide.

Materials:

-

Cells of interest

-

This compound (DHA)

-

MitoSOX™ Red mitochondrial superoxide indicator

-

Hank's Balanced Salt Solution (HBSS) with Ca²⁺/Mg²⁺

-

Complete cell culture medium

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.

-

Probe Preparation: Prepare a working solution of MitoSOX Red (typically 5 µM) in warm HBSS or culture medium immediately before use. Protect the solution from light.

-

Probe Loading: After DHA treatment, remove the culture medium, wash the cells once with warm HBSS, and add the MitoSOX Red working solution.

-

Incubation: Incubate the cells at 37°C for 10-20 minutes, protected from light.

-

Washing: Gently wash the cells three times with warm HBSS.

-

Data Acquisition (Flow Cytometry):

-

Harvest and resuspend the cells in fresh HBSS.

-

Analyze using a flow cytometer. MitoSOX fluorescence is typically detected in the red channel (e.g., PE channel, with excitation at ~510 nm and emission at ~580 nm).[10]

-

-

Data Acquisition (Fluorescence Microscopy):

-

Mount the coverslips or view the plate directly using a fluorescence microscope equipped with appropriate filters for red fluorescence. Capture images for qualitative or semi-quantitative analysis.

-

Visualizations: Pathways and Workflows

Core Mechanism of DHA-Induced ROS Production

Caption: Core mechanism of DHA-induced ROS production via iron, mitochondria, and ER.

Downstream Signaling Pathways Activated by DHA-Induced ROS

Caption: Downstream signaling pathways activated by DHA-induced ROS.

Experimental Workflow for ROS Detection (DCFH-DA Assay)

Caption: Experimental workflow for intracellular ROS detection using the DCFH-DA assay.

Conclusion

This compound leverages a multi-pronged strategy to induce overwhelming oxidative stress in target cells, primarily through an iron-dependent activation mechanism that is amplified by mitochondrial disruption and ER stress. The resulting surge in ROS serves as a potent trigger for programmed cell death and other critical signaling pathways. Understanding these intricate molecular interactions is paramount for drug development professionals seeking to harness the therapeutic potential of DHA and design novel ROS-modulating anti-cancer strategies. The standardized protocols provided herein offer a robust framework for researchers to investigate and quantify these effects in their own experimental systems.

References

- 1. Single-cell analysis of this compound-induced apoptosis through reactive oxygen species-mediated caspase-8 activation and mitochondrial pathway in ASTC-a-1 cells using fluorescence imaging techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Induces ER Stress-Mediated Apoptosis in Human Tongue Squamous Carcinoma by Regulating ROS Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Iron Promotes this compound Cytotoxicity via ROS Production and Blockade of Autophagic Flux via Lysosomal Damage in Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Induces Apoptosis in Human Bladder Cancer Cell Lines Through Reactive Oxygen Species, Mitochondrial Membrane Potential, and Cytochrome C Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound induces autophagy and inhibits the growth of iron-loaded human myeloid leukemia K562 cells via ROS toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Iron Promotes this compound Cytotoxicity via ROS Production and Blockade of Autophagic Flux via Lysosomal Damage in Osteosarcoma [frontiersin.org]

- 7. Iron Promotes this compound Cytotoxicity via ROS Production and Blockade of Autophagic Flux via Lysosomal Damage in Osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Co-delivery of this compound and Pyropheophorbide-Iron Elicits Ferroptosis to Potentiate Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Omega-3 Polyunsaturated Fatty Acid DHA Induces Simultaneous Apoptosis and Autophagy via Mitochondrial ROS-Mediated Akt-mTOR Signaling in Prostate Cancer Cells Expressing Mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound induces endoplasmic reticulum stress-mediated apoptosis in HepG2 human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound induces apoptosis by a Bak-dependent intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. DHA Induces Cell Death through the Production of ROS and the Upregulation of CHOP in Fibroblast-like Synovial Cells from Human Rheumatoid Arthritis Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benthamdirect.com [benthamdirect.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

In-depth Technical Guide: Pharmacokinetics and Bioavailability of Dihydroartemisinin (DHA) In Vivo

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Dihydroartemisinin (DHA), the active metabolite of all clinically used artemisinin derivatives, is a cornerstone of modern malaria treatment. A thorough understanding of its pharmacokinetic (PK) and bioavailability profile is paramount for optimizing dosing regimens, ensuring therapeutic efficacy, and minimizing the risk of resistance development. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and bioavailability of DHA, presenting quantitative data, detailed experimental protocols, and visual representations of key processes to support researchers and drug developers in the field of antimalarial therapy.

Pharmacokinetics of this compound

DHA is characterized by rapid absorption and elimination. Its pharmacokinetic profile can be influenced by the route of administration, the formulation, and the physiological condition of the subject (e.g., healthy versus malaria-infected).

Preclinical Pharmacokinetics in Animal Models

Rats are a commonly used preclinical species to investigate the pharmacokinetics of DHA. Studies have characterized its disposition following intravenous, intramuscular, and oral administration.

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | CL (mL/min/kg) | Vd (L/kg) | Bioavailability (%) | Reference |

| Intravenous | 10 | - | - | - | 0.95 | 55-64 | 0.50 | 100 | [1] |

| Intramuscular | 10 | - | - | - | - | - | - | 85 | [1] |

| Intragastric (Oral) | 10 | - | - | - | - | - | - | 19-35 | [1] |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life; CL: Clearance; Vd: Volume of distribution.

Clinical Pharmacokinetics in Humans

In humans, DHA is rapidly absorbed after oral administration, with peak plasma concentrations generally observed within 1-2 hours. The elimination half-life is also short, typically around 1-2 hours.

Table 2: Pharmacokinetic Parameters of this compound in Healthy Human Volunteers

| Formulation | Dose | Cmax (ng/mL) | Tmax (h) | AUC₀-∞ (ng·h/mL) | t½ (h) | CL/F (L/h/kg) | Vz/F (L/kg) | Reference |

| Oral Tablet | 2 mg/kg | 181 (120-306) | 1.5 | 377 (199-1,128) | 0.96 (0.70-1.81) | 7.7 (4.3-12.3) | - | |

| Oral Tablet | 4 mg/kg | 360 (181-658) | 1.5 | 907 (324-2,289) | 1.2 (0.75-1.44) | 6.6 (3.1-10.1) | - |

Data are presented as median (95% CI). CL/F: Apparent oral clearance; Vz/F: Apparent volume of distribution during the terminal phase.

The pharmacokinetics of DHA can differ between healthy volunteers and patients with malaria. In malaria patients, the clearance of DHA has been observed to be lower, leading to higher systemic exposure.

Table 3: Comparison of this compound Pharmacokinetics in Healthy Volunteers vs. Malaria Patients

| Population | Route | Dose | Cmax (ng/mL) | AUC₀-∞ (ng·h/mL) | t½ (h) | CL/F (L/h/kg) | Reference |

| Healthy Volunteers | Oral | 120 mg | - | - | - | 5.87 | [2] |

| Malaria Patients | Oral | ~2.4 mg/kg/day | - | - | 0.85 ± 0.15 | 1.19 | [2] |

Bioavailability of this compound

The oral bioavailability of DHA is a critical parameter influencing its therapeutic efficacy. Studies in healthy volunteers have shown that the absolute bioavailability of oral DHA is approximately 45%.[3] However, the relative bioavailability can be higher in malaria patients, potentially due to a decrease in first-pass metabolism during the acute phase of the disease.[3]

Table 4: Oral Bioavailability of this compound in Humans

| Population | Comparison | Bioavailability (%) | Reference |

| Healthy Volunteers | Absolute (Oral vs. IV Artesunate) | 45 (34-56) | [3] |

| Malaria Patients | Relative (Oral DHA vs. Oral Artesunate) | 88 (49-127) | [3] |

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical experimental design for assessing the pharmacokinetics of DHA in a rat model.

Experimental Workflow for a Rat Pharmacokinetic Study

Caption: Workflow for a typical preclinical pharmacokinetic study of DHA in rats.

Methodology:

-

Animal Model: Male Sprague-Dawley rats are commonly used. Animals are acclimatized for at least one week before the study.

-

Drug Administration: DHA is administered as a single dose via the desired route (e.g., intravenous, intramuscular, or oral gavage). A typical dose for preclinical studies is 10 mg/kg.[1]

-

Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours) post-dose.

-

Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of DHA are determined using a validated analytical method, such as LC-MS/MS.

-

Pharmacokinetic Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.

Quantification of this compound in Human Plasma by LC-MS/MS

This protocol provides a detailed procedure for the sensitive and specific quantification of DHA in human plasma.

Methodology:

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 500 µL of human plasma in a microcentrifuge tube, add an internal standard (e.g., artemisinin).

-

Add 1 mL of an extraction solvent mixture (e.g., dichloromethane and tert-methyl butyl ether, 8:2 v/v).[1]

-

Vortex the mixture for 5 minutes.

-

Centrifuge to separate the organic and aqueous layers.

-

Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 10 mM ammonium acetate, pH 3.5) and an organic solvent (e.g., acetonitrile).[4]

-

Flow Rate: Typically around 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor-to-product ion transitions for DHA are monitored. A common transition is m/z 302 to 163.[4]

-

Data Analysis: The concentration of DHA in the plasma samples is determined by comparing the peak area ratio of DHA to the internal standard against a calibration curve.

-

Metabolic Pathways of this compound

DHA is the central active metabolite of several artemisinin derivatives, including artesunate and artemether. It is subsequently metabolized, primarily through glucuronidation, to facilitate its excretion.

Metabolic Pathway of this compound

Caption: Simplified metabolic pathway of this compound (DHA).

The primary metabolic pathway for the elimination of DHA is glucuronidation, a phase II metabolic reaction. This process is catalyzed by UDP-glucuronosyltransferases (UGTs), with UGT1A9 and UGT2B7 being the principal isoforms involved.[5][6] This conjugation reaction increases the water solubility of DHA, facilitating its excretion from the body, primarily in the urine and feces.

Conclusion

This technical guide has provided a detailed overview of the in vivo pharmacokinetics and bioavailability of this compound. The compiled data and protocols offer a valuable resource for researchers and drug developers working to optimize the use of this critical antimalarial agent. A comprehensive understanding of DHA's absorption, distribution, metabolism, and excretion is essential for designing effective and sustainable treatment strategies against malaria. Further research, particularly in special populations such as children and pregnant women, will continue to refine our knowledge and improve clinical outcomes.

References

- 1. Estimation of this compound in human plasma using a highly sensitive LTQ Orbitrap mass spectrometer with Xcalibur software - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]

- 3. A Simplified Liquid Chromatography-Mass Spectrometry Assay for Artesunate and this compound, Its Metabolite, in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cellbiopharm.com [cellbiopharm.com]

- 5. Determination of this compound in human plasma by LC/MS/MS [manu41.magtech.com.cn]

- 6. ClinPGx [clinpgx.org]

Dihydroartemisinin: A Deep Dive into its Metabolism and Active Derivatives

A Technical Guide for Researchers and Drug Development Professionals

Dihydroartemisinin (DHA), the active metabolite of the potent artemisinin class of antimalarial drugs, stands as a cornerstone in the global fight against malaria. Its rapid parasiticidal action has saved countless lives. However, the intricacies of its metabolic fate and the quest for more robust and effective derivatives remain active areas of scientific inquiry. This technical guide provides an in-depth exploration of the metabolism of this compound and highlights key advancements in the development of its active derivatives.

Metabolism of this compound

This compound is the central active molecule derived from its prodrugs, such as artesunate and artemether. Upon administration, these precursors are rapidly hydrolyzed to yield DHA. The subsequent metabolic clearance of DHA is a critical determinant of its therapeutic efficacy and duration of action. The primary metabolic pathways involve both phase I and phase II enzymatic reactions, predominantly occurring in the liver.

Phase I Metabolism: Cytochrome P450-Mediated Oxidation

The initial metabolic transformation of artemisinin and its derivatives to this compound is significantly mediated by the cytochrome P450 (CYP) enzyme system.[1][2] In vitro studies using human liver microsomes have identified CYP2B6 as the primary enzyme responsible for artemisinin metabolism, with a secondary contribution from CYP3A4.[1] For artemether, CYP3A4 and CYP3A5 are the main enzymes involved in its demethylation to DHA, while CYP2B6 and CYP3A5 contribute to the metabolism of arteether.[1] Artesunate is rapidly hydrolyzed to DHA, a process for which CYP2A6 has been identified as a major contributor in in vitro studies.[1]

While DHA itself is an active metabolite, it can also undergo further oxidative metabolism. Studies have identified hydroxylated and dehydrated metabolites of DHA in vivo.[3] Specifically, 8-hydroxy (8-OH) DHA, 4α-OH deoxyartemisinin, and 6β-OH deoxyartemisinin have been identified as metabolites.[3]

Phase II Metabolism: Glucuronidation

The principal pathway for the elimination of this compound is through glucuronidation, a phase II conjugation reaction that increases the water solubility of the molecule, facilitating its excretion.[4][5][6] The primary metabolite found in urine is α-DHA-β-glucuronide (α-DHA-G).[4][5] The formation of this glucuronide is catalyzed by UDP-glucuronosyltransferases (UGTs), with UGT1A9 and UGT2B7 being the key isoforms involved.[4][5]

dot

References

- 1. ClinPGx [clinpgx.org]

- 2. researchgate.net [researchgate.net]

- 3. Metabolite Profiling of this compound in Blood of Plasmodium-Infected and Healthy Mice Using UPLC-Q-TOF-MSE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glucuronidation of this compound in vivo and by human liver microsomes and expressed UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ClinPGx [clinpgx.org]

The Role of Iron in the Dihydroartemisinin Activation Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroartemisinin (DHA), the principal active metabolite of artemisinin-based compounds, is a cornerstone of modern antimalarial therapy and a promising candidate for anticancer treatment. Its therapeutic efficacy is critically dependent on an intracellular activation process orchestrated by iron. This technical guide provides an in-depth exploration of the pivotal role of iron in the DHA activation pathway, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core mechanisms. The information presented herein is intended to support researchers and professionals in the fields of drug discovery, pharmacology, and molecular medicine.

The central mechanism of DHA's action involves the iron-mediated cleavage of its endoperoxide bridge, a unique 1,2,4-trioxane ring structure. This reaction unleashes a cascade of cytotoxic events, primarily through the generation of reactive oxygen species (ROS) and carbon-centered radicals. These highly reactive intermediates subsequently damage a wide array of biomolecules within the target cell, including proteins, lipids, and nucleic acids, leading to oxidative stress and ultimately, cell death.[1] While both non-heme ferrous iron (Fe²⁺) and heme-bound iron are implicated as activators, the precise contribution of each remains an area of active investigation.[2]

Data Presentation: Quantitative Analysis of DHA Activity

The cytotoxicity of this compound is intrinsically linked to the presence of intracellular iron. This is quantitatively demonstrated by its 50% inhibitory concentration (IC₅₀) values, which can be influenced by the availability of iron and the expression of iron-related proteins.

Table 1: In Vitro Cytotoxicity of this compound (DHA)

| Cell Line / Organism | Condition | IC₅₀ (nM) | Reference |

| Plasmodium falciparum (Cameroon isolates) | Chloroquine-sensitive | 1.25 | [3] |

| Plasmodium falciparum (Cameroon isolates) | Chloroquine-resistant | 0.979 | [3] |

| Plasmodium falciparum (W2 strain) | Fresh DHA | 2.0 (approx.) | [4] |

| Plasmodium falciparum (Dd2 strain) | Wild Type | 7.6 ± 2.1 | [5] |

| Plasmodium falciparum (DHA1 clone) | DHA-resistant | 243 ± 21 | [5] |

| Plasmodium falciparum (DHA2 clone) | DHA-resistant | 196 ± 18 | [5] |

| Plasmodium berghei | In vitro, 24h exposure | 3.0 | [6] |

| Human Neutrophils (Migration Assay) | H₂O₂ gradient | 0.36 | [7] |

| Human Neutrophils (Migration Assay) | H₂O₂ gradient + Desferrioxamine (50 µM) | No inhibition | [7] |

Table 2: Reaction Kinetics of Artemisinin with Iron

| Reactant | Reaction Condition | Rate Constant (k) | Reference |

| Artemisinin + Ferrous ion (Fe²⁺) | Aqueous buffer, pH 7.25 | 10 ± 0.5 M⁻¹s⁻¹ | [1] |

| Artemisinin + Ferric ion (Fe³⁺) | Aqueous buffer, pH 7.25 | 8.5 ± 2.0 M⁻¹s⁻¹ | [1] |

Signaling Pathways and Activation Mechanisms

The activation of DHA by ferrous iron is a critical event that initiates its cytotoxic effects. This process involves a series of radical-generating reactions. Concurrently, DHA has been observed to modulate cellular iron homeostasis by affecting the expression of Transferrin Receptor 1 (TfR1), a key protein in cellular iron uptake.

Iron-Dependent Activation of this compound

The interaction between DHA and ferrous iron (Fe²⁺) leads to the reductive cleavage of the endoperoxide bridge. This generates an oxygen-centered radical, which can then rearrange to form a more stable and highly reactive carbon-centered radical at the C4 position. These radicals are the primary effectors of cellular damage.

Caption: Iron-mediated activation of this compound (DHA).

DHA-Induced Regulation of Iron Homeostasis

Recent studies have revealed a secondary mechanism by which DHA impacts cancer cells: the depletion of cellular iron stores. DHA can induce the internalization of Transferrin Receptor 1 (TfR1) through a lipid raft-mediated pathway, thereby reducing the cell's ability to uptake iron.[8]

Caption: DHA-induced downregulation of TfR1 and cellular iron depletion.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of DHA's iron-dependent activation.

Quantification of Intracellular Iron

Objective: To measure the total intracellular iron content in cells following treatment with DHA.

Methodology (Spectrophotometric Assay):

-

Cell Culture and Treatment: Plate cells (e.g., MCF7 or HepG2) at a suitable density and allow them to adhere overnight. Treat cells with varying concentrations of DHA or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

-

Cell Harvesting: After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). Harvest the cells by scraping or trypsinization.

-

Cell Lysis and Digestion: Centrifuge the cell suspension to obtain a cell pellet. Lyse the cells and digest the proteins to release iron. This can be achieved by incubating the cell pellet with a mixture of concentrated nitric acid (HNO₃) and perchloric acid (HClO₄) at an elevated temperature (e.g., 90°C) until the solution is clear.

-

Colorimetric Reaction:

-

Prepare a working solution containing a chromogenic iron-chelating agent such as Ferene-S or Bathophenanthroline disulfonate.

-

Add an aliquot of the digested sample to the working solution.

-

Incubate the mixture to allow for the color to develop. The ferrous iron will form a colored complex with the chelating agent.

-

-

Spectrophotometric Measurement: Measure the absorbance of the solution at the appropriate wavelength (e.g., 593 nm for Ferene-S) using a spectrophotometer or microplate reader.

-

Quantification: Determine the iron concentration in the samples by comparing their absorbance to a standard curve generated using known concentrations of an iron standard (e.g., FeCl₃). Normalize the iron content to the total protein concentration of the cell lysate, determined by a standard protein assay (e.g., BCA assay).

Detection of Intracellular Reactive Oxygen Species (ROS)

Objective: To measure the generation of ROS in cells treated with DHA.

Methodology (DCFH-DA Assay):

-

Cell Culture and Treatment: Seed cells in a multi-well plate or on coverslips and treat with DHA at various concentrations and for different time points. Include a positive control (e.g., H₂O₂) and a vehicle control.

-

Probe Loading:

-

Following treatment, remove the culture medium and wash the cells once with warm PBS.

-

Load the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe (typically at 5-10 µM in serum-free medium) by incubating for 20-30 minutes at 37°C in the dark. DCFH-DA is a cell-permeable non-fluorescent probe that is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

-

Washing: After incubation, remove the DCFH-DA solution and wash the cells twice with PBS to remove any extracellular probe.

-

Measurement:

-

Flow Cytometry: For a quantitative analysis, detach the cells and resuspend them in PBS. Analyze the fluorescence intensity of the cell suspension using a flow cytometer with excitation and emission wavelengths appropriate for DCF (e.g., 488 nm excitation, 525 nm emission).

-

Fluorescence Microscopy: For visualization, observe the cells directly under a fluorescence microscope. Capture images to qualitatively assess the increase in green fluorescence, indicative of ROS production.

-

Measurement of Transferrin Receptor 1 (TfR1) Expression

Objective: To quantify the levels of cell-surface and total TfR1 protein in response to DHA treatment.

Methodology (Western Blotting):

-

Sample Preparation: Treat cells with DHA as described previously. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on an appropriate percentage gel (e.g., 10%).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for TfR1 (also known as CD71) overnight at 4°C.[9][10]

-

Wash the membrane several times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the TfR1 band intensity to that of a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.[11]

-

References

- 1. Quantitative flow cytometric analysis of transferrin receptor expression on reticulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. In vitro activity of this compound against clinical isolates of Plasmodium falciparum in Yaounde, Cameroon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stability of the Antimalarial Drug this compound under Physiologically Relevant Conditions: Implications for Clinical Treatment and Pharmacokinetic and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of in vitro resistance to this compound in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparison of in vivo and in vitro antimalarial activity of artemisinin, this compound and sodium artesunate in the Plasmodium berghei-rodent model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scienceopen.com [scienceopen.com]

- 9. Identification of Transferrin Receptor 1 (TfR1) Overexpressed in Lung Cancer Cells, and Internalization of Magnetic Au-CoFe2O4 Core-Shell Nanoparticles Functionalized with Its Ligand in a Cellular Model of Small Cell Lung Cancer (SCLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Transmembrane protein western blotting: Impact of sample preparation on detection of SLC11A2 (DMT1) and SLC40A1 (ferroportin) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Expanding Therapeutic Frontier of Dihydroartemisinin: A Technical Guide to Novel Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroartemisinin (DHA), a semi-synthetic derivative of artemisinin, is a cornerstone of modern antimalarial therapy.[1][2] Its potent and rapid activity against Plasmodium falciparum, including multi-drug resistant strains, has saved countless lives.[1][3] Beyond its established role in combating malaria, a growing body of evidence highlights the significant potential of DHA and its novel analogs as therapeutic agents for a range of other diseases, most notably cancer.[4][5] This technical guide provides an in-depth overview of the discovery and synthesis of novel this compound analogs, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows.

Quantitative Efficacy of Novel this compound Analogs

The therapeutic potential of newly synthesized DHA analogs is typically quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit a biological process by 50%. The following tables summarize the in vitro efficacy of various DHA analogs against malarial parasites and cancer cell lines, as reported in recent literature.

Table 1: Antimalarial Activity of this compound and its Analogs

| Compound | Target/Strain | IC50 | Reference |

| This compound | P. falciparum (3D7) | 133 nM | [2] |

| This compound | P. falciparum (Clinical Isolates) | 0.25 - 4.56 nM (Geometric Mean: 1.11 nM) | [6] |

| This compound | P. berghei | 0.3 x 10⁻⁸ M | [7] |

| Artemisinin | P. berghei | 1.9 x 10⁻⁸ M | [7] |

| Artesunate | P. berghei | 1.1 x 10⁻⁸ M | [7] |

| (Thio)semicarbazone Derivatives | P. falciparum falcipain-2 | 0.29 - 10.63 µM | [3][8] |

Table 2: Anticancer Activity of this compound and its Analogs

| Compound | Cancer Cell Line(s) | IC50 | Reference |

| This compound-Ursodeoxycholic Acid Conjugate (49) | 15 Various Cancer Cell Lines | 0.04 - 0.96 µM | [4] |

| This compound | Epithelial Ovarian Cancer (SKOV3) | ~89 µM for 50% cell death | [9] |

| This compound | Rhabdomyosarcoma (Rh30 and RD) | <3 µM | [10] |

| S-linked Artemisinin Derivative (9a) | Prostate (PC-3) | Not specified, but effective | [11] |

| This compound-2-mercapto-1,3,4-oxadiazole Conjugate (19b) | HepG2 and LU-1 | 3.49 µM and 2.22 µM, respectively | [12] |

Experimental Protocols

This section details the methodologies for the synthesis of DHA and its novel analogs, as well as the protocols for evaluating their biological activity.

Synthesis of this compound (DHA) from Artemisinin

A common method for the synthesis of DHA involves the reduction of artemisinin.

Procedure:

-

Dissolve artemisinin in methanol (CH₃OH).

-

Cool the solution to 0-5 °C.

-

Add sodium borohydride (NaBH₄) to the stirred solution over a period of 20 minutes.

-

Continue stirring the mixture for an additional 3 hours at the same temperature.

-

Neutralize the reaction mixture with glacial acetic acid while maintaining the temperature at 0-5 °C.

-

Concentrate the mixture by evaporating most of the methanol.

-

Dilute the residue with cold water and stir for 15 minutes at room temperature.

-

Collect the resulting precipitate, wash it with water, and dry to yield this compound.[3]

General Procedure for the Synthesis of 4-[(10S)-Dihydroartemisinin-10-oxy]benzaldehyde N⁴-(substituted phenyl)(thio)semicarbazones

This protocol describes the synthesis of a series of DHA derivatives incorporating a (thio)semicarbazone scaffold.

Procedure:

-

To a solution of this compound and triethylamine in dichloromethane (CH₂Cl₂), add trifluoroacetic anhydride (TFAA) in CH₂Cl₂ dropwise at -5 to 0 °C.

-

After 24 hours, add 4-hydroxybenzaldehyde and stir for 12 hours at the same temperature.

-

Quench the reaction with a saturated sodium bicarbonate (NaHCO₃) solution.

-

Wash the organic layer with saturated NaHCO₃ solution and water.[3]

Synthesis of this compound-Bile Acid Conjugates

The synthesis of these conjugates aims to improve the anticancer activity of DHA.

Procedure: The synthesis involves conjugating DHA with various bile acids. While the specific reaction conditions for each conjugate vary, a general approach involves activating the carboxylic acid group of the bile acid and then reacting it with a hydroxyl group on the DHA molecule, often in the presence of a coupling agent.[4]

In Vitro Antimalarial Activity Assay

The efficacy of novel DHA analogs against P. falciparum can be assessed using various methods.

Isotopic Microtest:

-

Culture clinical isolates of P. falciparum.

-

Expose the parasites to a range of concentrations of the test compounds.

-

Assess parasite growth inhibition by measuring the uptake of a radiolabeled precursor, such as [³H]-hypoxanthine.

-

Calculate the IC50 values from the dose-response curves.[6]

Magneto-Optical Detection of Hemozoin: A rapid and quantitative method that measures the formation of hemozoin, a biomarker of parasite growth.[13]

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of drugs on cancer cell lines.

Procedure:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the DHA analogs for a specified period (e.g., 48 or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

-

Viable cells with active metabolism will convert the MTT into a purple formazan product.

-

Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 values.[11]

Visualizing the Landscape: Workflows and Signaling Pathways

Understanding the synthesis process and the mechanism of action of DHA analogs is crucial for further drug development. The following diagrams, generated using the DOT language, illustrate a general experimental workflow and key signaling pathways affected by these compounds.

Caption: General experimental workflow for the synthesis and evaluation of novel DHA analogs.

Caption: Major signaling pathways modulated by this compound and its analogs.

Mechanism of Action and Signaling Pathways

The therapeutic effects of DHA and its analogs are attributed to their ability to modulate a multitude of cellular signaling pathways.

Antimalarial Mechanism

The primary antimalarial action of artemisinins is believed to involve the cleavage of the endoperoxide bridge in the presence of heme, which is released during hemoglobin digestion by the parasite.[14] This process generates reactive oxygen species (ROS) and carbon-centered radicals that damage parasite proteins and lipids, leading to parasite death.

Anticancer Mechanisms

The anticancer activity of DHA is more complex and involves the modulation of several key signaling pathways that are often dysregulated in cancer.

-

Inhibition of Pro-Survival Pathways: DHA has been shown to inhibit several signaling pathways crucial for cancer cell proliferation, survival, migration, and invasion. These include:

-

NF-κB Signaling Pathway: Inhibition of this pathway can suppress inflammation and cell survival.[5]

-

PI3K/AKT/mTOR Pathway: This is a central pathway regulating cell growth, proliferation, and survival. DHA has been identified as a novel mTORC1 inhibitor.[5][10]

-

Hedgehog Signaling Pathway: DHA can inhibit this pathway, which is implicated in the growth and invasion of various cancers, including epithelial ovarian cancer.[5][9]

-

TGF-β Signaling Pathway: By inhibiting this pathway, DHA can suppress cancer-associated fibroblasts and metastasis.[5][15]

-

-

Activation of Apoptotic Pathways: DHA can induce apoptosis (programmed cell death) in cancer cells through the activation of pathways such as:

Future Directions and Conclusion

The discovery and synthesis of novel this compound analogs represent a promising avenue for the development of new therapeutics for malaria and cancer. The ability to modify the DHA scaffold allows for the fine-tuning of its pharmacological properties, including efficacy, solubility, and stability.[16] Structure-activity relationship (SAR) studies are crucial in guiding the design of more potent and selective analogs.[4]

Future research should focus on:

-

The synthesis of diverse libraries of DHA analogs to explore a wider chemical space.

-

In-depth mechanistic studies to fully elucidate the molecular targets and signaling pathways of novel analogs.

-

Preclinical and clinical evaluation of the most promising candidates to translate these findings into effective therapies.

References

- 1. Synthesis and Antimalarial Activity of Novel Dihydro-Artemisinin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | A Novel Antimalarial Metabolite in Erythrocyte From the Hydroxylation of this compound by Cunninghamella elegans [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Study on the structure-activity relationship of this compound derivatives: Discovery, synthesis, and biological evaluation of this compound-bile acid conjugates as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: A Potential Natural Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro activity of this compound against clinical isolates of Plasmodium falciparum in Yaounde, Cameroon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparison of in vivo and in vitro antimalarial activity of artemisinin, this compound and sodium artesunate in the Plasmodium berghei-rodent model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound induces apoptosis and inhibits proliferation, migration, and invasion in epithelial ovarian cancer via inhibition of the hedgehog signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Synthesis of novel S-linked this compound derivatives and evaluation of their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Rapid and quantitative antimalarial drug efficacy testing via the magneto-optical detection of hemozoin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. This compound inhibits endothelial cell migration via the TGF-β1/ALK5/SMAD2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]